

Ethylenethiourea: A Technical Review of its Carcinogenic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenethiourea*

Cat. No.: *B1671646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

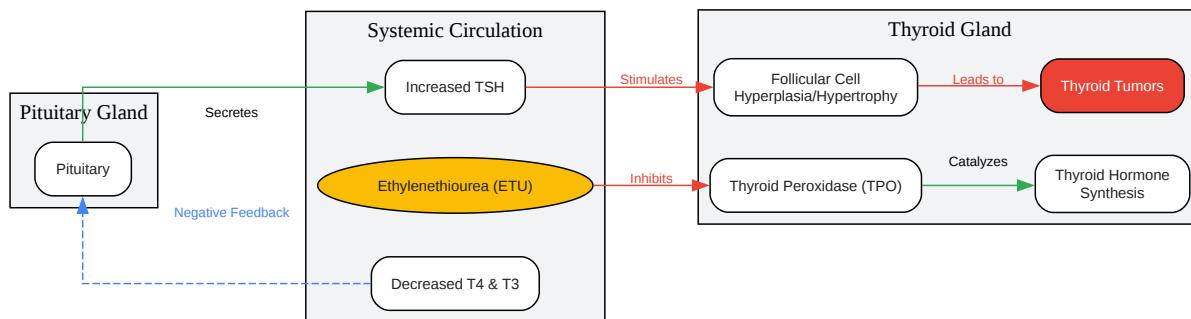
Ethylenethiourea (ETU), a primary metabolite and degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, has been the subject of extensive toxicological evaluation. This technical guide synthesizes the current understanding of ETU's carcinogenic potential, with a focus on its classification by major regulatory and research agencies, the underlying mechanisms of action, and the quantitative evidence from pivotal animal studies. The data presented herein are intended to inform researchers, scientists, and drug development professionals engaged in risk assessment and the development of safer alternatives.

Carcinogenicity Classification

Ethylenethiourea is classified as a probable or reasonably anticipated human carcinogen by several key international and national agencies based on sufficient evidence from animal studies.

- International Agency for Research on Cancer (IARC): Initially classified ETU as Group 2B, "possibly carcinogenic to humans," it was later re-evaluated and is now in Group 3, "not classifiable as to its carcinogenicity to humans"^[1]. This reclassification reflects the strong evidence for a non-genotoxic mode of action that may not be relevant to humans at low exposure levels^[2].

- U.S. National Toxicology Program (NTP): Lists **ethylenethiourea** as "reasonably anticipated to be a human carcinogen" based on sufficient evidence of carcinogenicity from studies in experimental animals[2].
- U.S. Environmental Protection Agency (EPA): Classifies **ethylenethiourea** as a Group B2 "probable human carcinogen"[3][4].


Mechanism of Carcinogenic Action: Disruption of the Hypothalamic-Pituitary-Thyroid Axis

The carcinogenic effects of **ethylenethiourea** are not believed to stem from direct interaction with DNA (i.e., it is non-genotoxic)[5]. Instead, the primary mechanism involves the disruption of the hypothalamic-pituitary-thyroid (HPT) axis through the inhibition of the enzyme thyroid peroxidase (TPO)[6][7][8]. TPO is a critical enzyme in the synthesis of thyroid hormones[6].

The inhibition of TPO by ETU leads to a cascade of events:

- Reduced Thyroid Hormone Synthesis: ETU interferes with the iodination of tyrosine residues on thyroglobulin, a key step in the production of thyroxine (T4) and triiodothyronine (T3)[7].
- Decreased Circulating Thyroid Hormones: The reduction in hormone synthesis results in lower levels of T4 and T3 in the bloodstream.
- Increased TSH Secretion: The pituitary gland, sensing the low levels of thyroid hormones, increases its secretion of thyroid-stimulating hormone (TSH) in a compensatory effort.
- Thyroid Gland Hyperplasia and Hypertrophy: Chronic overstimulation of the thyroid gland by elevated TSH levels leads to an increase in the number (hyperplasia) and size (hypertrophy) of thyroid follicular cells.
- Tumor Formation: Prolonged cellular proliferation increases the probability of spontaneous mutations, ultimately leading to the development of thyroid tumors[1].

The following diagram illustrates this signaling pathway:

[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of **Ethylenethiourea**-induced thyroid tumorigenesis.

Quantitative Data from Animal Carcinogenicity Studies

The evidence for ETU's carcinogenicity is primarily derived from long-term oral exposure studies in rats and mice. The following tables summarize the key findings from studies conducted by the National Toxicology Program (NTP).

Carcinogenicity in F344/N Rats

Table 1: Incidence of Thyroid Gland Follicular Cell Tumors in F344/N Rats Exposed to **Ethylenethiourea** in Feed for 2 Years

Exposure Group (ppm)	Male Rats (Incidence)	Female Rats (Incidence)
Adult Exposure Only		
0 (Control)	1/50 (2%)	1/50 (2%)
25	3/50 (6%)	2/50 (4%)
83	20/50 (40%)	15/50 (30%)
250	45/50 (90%)	38/50 (76%)
Perinatal and Adult Exposure		
0/0 (Control)	1/50 (2%)	1/50 (2%)
0/83	20/50 (40%)	15/50 (30%)
0/250	45/50 (90%)	38/50 (76%)
90/250	46/49 (94%)	42/50 (84%)

Data sourced from NTP Technical Report 388[9].

Carcinogenicity in B6C3F1 Mice

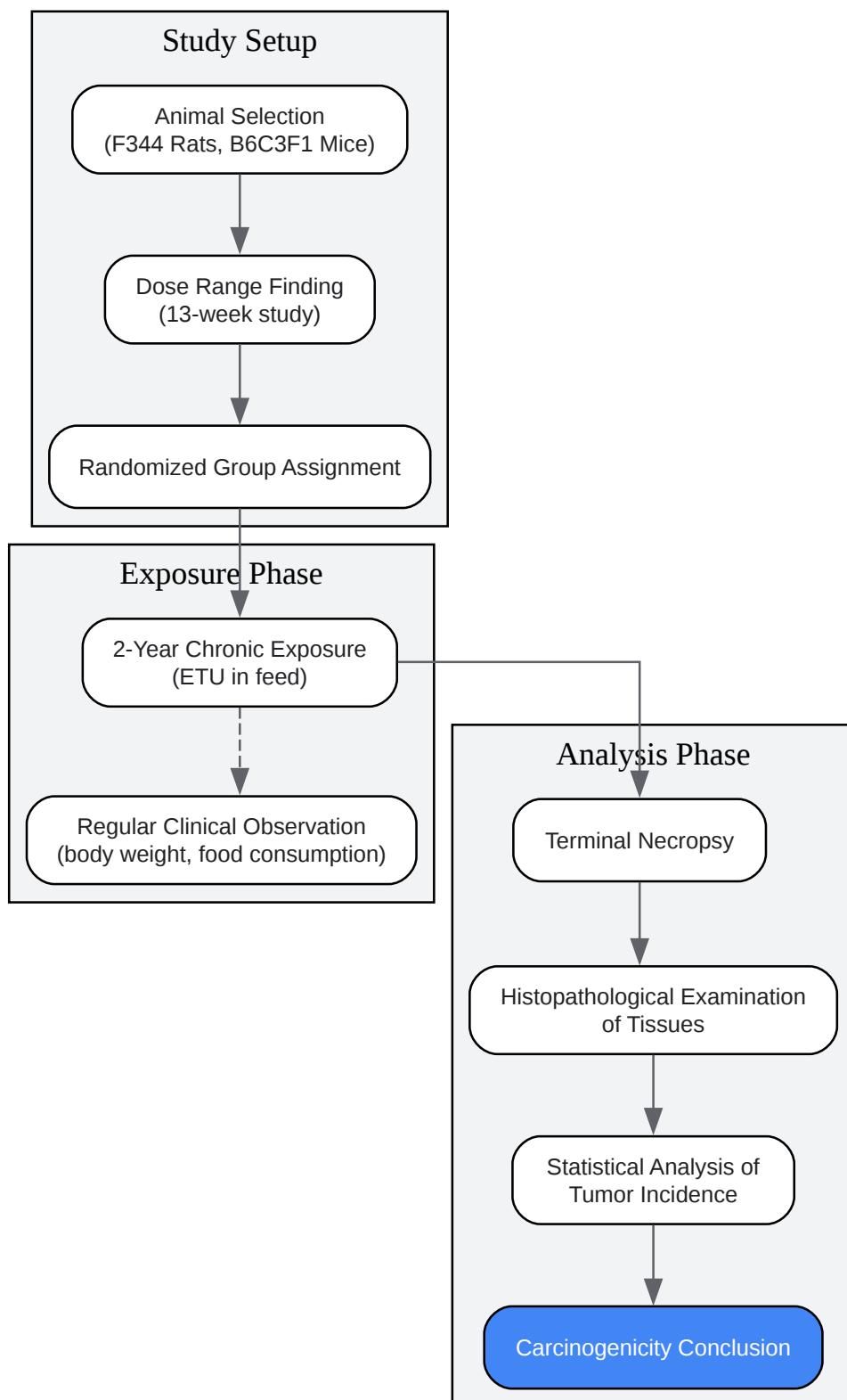
Table 2: Incidence of Thyroid Gland, Pituitary Gland, and Liver Tumors in B6C3F1 Mice Exposed to **Ethylenethiourea** in Feed for 2 Years (Adult Exposure)

Exposure Group (ppm)	Tumor Type	Male Mice (Incidence)	Female Mice (Incidence)
0 (Control)	Thyroid Follicular Cell	0/49 (0%)	1/50 (2%)
Pituitary Pars Distalis	5/48 (10%)	12/50 (24%)	
Hepatocellular	15/50 (30%)	4/50 (8%)	
100	Thyroid Follicular Cell	2/50 (4%)	3/50 (6%)
Pituitary Pars Distalis	8/49 (16%)	15/50 (30%)	
Hepatocellular	24/50 (48%)	10/50 (20%)	
330	Thyroid Follicular Cell	10/50 (20%)	18/50 (36%)
Pituitary Pars Distalis	15/49 (31%)	25/50 (50%)	
Hepatocellular	35/50 (70%)	22/50 (44%)	
1000	Thyroid Follicular Cell	39/50 (78%)	41/50 (82%)
Pituitary Pars Distalis	19/48 (40%)	30/50 (60%)	
Hepatocellular	42/50 (84%)	33/50 (66%)	

Data sourced from NTP Technical Report 388[9].

Experimental Protocols

The quantitative data presented above were generated from well-controlled, long-term animal bioassays. A generalized workflow for these studies is outlined below.


NTP Carcinogenicity Bioassay Workflow

The National Toxicology Program follows a standardized protocol for its two-year carcinogenicity studies. The key elements of the experimental design for the ETU studies are as follows:

- Animal Model: Fischer 344/N rats and B6C3F1 mice are standard models used for carcinogenicity testing[9][10].

- Exposure Route: **Ethylenethiourea** was administered in the feed to mimic a likely route of human exposure[9].
- Dose Selection: Dose levels were determined from shorter, 13-week toxicity studies to identify the maximum tolerated dose (MTD) and other relevant concentrations[9].
- Study Duration: The chronic exposure period was two years, which is the standard duration for rodent carcinogenicity bioassays[10].
- Endpoints: The primary endpoint was the histopathological examination of all major tissues and organs for neoplastic and non-neoplastic lesions.

The following diagram provides a simplified representation of the experimental workflow for the NTP studies.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the NTP 2-year carcinogenicity bioassay of **Ethylenethiourea**.

Conclusion

There is sufficient evidence from animal studies to conclude that **ethylenethiourea** is a carcinogen in rodents, primarily targeting the thyroid gland, and also the liver and pituitary gland in mice[10]. The mechanism of action is well-understood to be non-genotoxic, involving the disruption of thyroid hormone homeostasis. While the evidence in humans is inadequate, the robust findings in animal models have led to its classification as a probable or reasonably anticipated human carcinogen by major health agencies. This information is critical for regulatory decision-making, for guiding the development of safer agricultural and industrial chemicals, and for informing risk assessment for exposed populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylenethiourea (IARC Summary & Evaluation, Volume 79, 2001) [inchem.org]
- 2. Ethylene Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. ETHYLENE THIOUREA (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of thyroid peroxidase inhibition by ethylenethiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid-Hormone-Disrupting Chemicals: Evidence for Dose-Dependent Additivity or Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract for TR-388 [ntp.niehs.nih.gov]

- 10. Comparative carcinogenicity of ethylene thiourea with or without perinatal exposure in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethylenethiourea: A Technical Review of its Carcinogenic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671646#ethylenethiourea-potential-as-a-human-carcinogen-classification>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com